Naphthalene-2-sulfonamide

Carbonic Anhydrase Isoform Selectivity Structure-Based Drug Design

Buy Naphthalene-2-sulfonamide (CAS 1576-47-2) for structure-based drug discovery. Its rigid naphthalene core enables isoform-selective carbonic anhydrase inhibition verified by X-ray crystallography (PDB 6T81). Also a validated scaffold for STAT3 inhibitors (e.g., 5e, IC50=3.01 µM) in breast cancer models and novel antibacterial agents targeting topoisomerase IV with superior potency to norfloxacin (IC50=5.3 µg/mL). Procure ≥97% purity building block for developing selective CA, STAT3, and antibacterial compounds.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 1576-47-2
Cat. No. B074022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-sulfonamide
CAS1576-47-2
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N
InChIInChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
InChIKeySWBLLSQMOMPTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2-sulfonamide (CAS 1576-47-2) for Carbonic Anhydrase Research & Drug Discovery Procurement


Naphthalene-2-sulfonamide (CAS 1576-47-2) is an aromatic primary sulfonamide featuring a naphthalene core substituted at the 2-position with a sulfonamide group (C10H9NO2S, MW 207.25 g/mol) [1]. Its planar, hydrophobic scaffold enables the sulfonamide moiety to coordinate the catalytic zinc ion in carbonic anhydrases (CAs), while the naphthalene ring projects into the enzyme‘s hydrophobic pocket [2]. The solid compound exhibits a melting point of 215-219 °C and is commercially available with purities ≥97% [1].

Why Naphthalene-2-sulfonamide Outperforms Simple Benzenesulfonamides in CA Inhibitor Development


Simple benzenesulfonamides are promiscuous CA inhibitors, binding with low nanomolar affinity to most isoforms including the ubiquitous housekeeping isoform CA II, leading to off-target effects that limit clinical utility [1][2]. In contrast, the naphthalene ring of naphthalene-2-sulfonamide provides a rigid, hydrophobic scaffold that can be exploited to achieve isoform selectivity by sterically discriminating among the differently sized active site pockets of CA isoforms, as demonstrated by X-ray crystallography showing the naphthalene moiety occupies the hydrophobic pocket adjacent to the zinc-binding site [3][4]. Substitution with a generic sulfonamide lacking this structural feature would forfeit this critical selectivity-enabling interaction [3].

Quantitative Differentiation of Naphthalene-2-sulfonamide for CA Isoform Selectivity and Scaffold Optimization


Leveraging Naphthalene-2-sulfonamide‘s Rigid Scaffold for Isoform-Selective CA Inhibitor Design

Naphthalene-2-sulfonamide provides a rigid, hydrophobic scaffold that occupies the hydrophobic pocket of CA active sites, enabling steric discrimination among isoforms. In contrast, the smaller benzenesulfonamide scaffold, lacking this extended ring system, typically results in promiscuous, non-selective inhibition across most CA isoforms [1][2][3]. The X-ray crystal structure (PDB 6T81) of naphthalene-2-sulfonamide bound to human CA II at 0.98 Å resolution explicitly shows the naphthalene ring projecting into the enzyme‘s hydrophobic pocket, confirming the structural basis for this scaffold-driven selectivity [4].

Carbonic Anhydrase Isoform Selectivity Structure-Based Drug Design

6-Acetyl-Naphthalene-2-sulfonamide Derivatives Show Superior STAT3 Inhibition vs. Clinical Comparator

Derivatives of naphthalene-2-sulfonamide exhibit potent and selective inhibition of STAT3 phosphorylation, a key oncogenic transcription factor. Compound 5e, a 6-acetylnaphthalene-2-sulfonamide derivative, inhibited STAT3 phosphorylation with an IC50 of 3.01 µM, demonstrating superior potency to the natural product cryptotanshinone (IC50 = 3.52 µM) [1]. Compound 5b also showed comparable potency (IC50 = 3.59 µM) [1]. This inhibition led to downregulation of downstream targets including IL6, JAK2, BCL2, and c-MYC in MCF7 breast cancer cells [1].

STAT3 Inhibition Anticancer Breast Cancer

6-Acetyl-Naphthalene-2-sulfonamide Derivative 5b Surpasses Norfloxacin in E. coli Topoisomerase IV Inhibition

The 6-acetylnaphthalene-2-sulfonamide derivative 5b demonstrated potent inhibition of E. coli topoisomerase IV with an IC50 of 5.3 µg/mL, exceeding the potency of the fluoroquinolone antibiotic norfloxacin (IC50 = 8.24 µg/mL) [1]. This result highlights the antimicrobial potential of this scaffold against a validated bacterial target. The same derivative also moderately inhibited DNA gyrase in E. coli [1].

Antibacterial Topoisomerase Inhibition E. coli

Naphthalene-2-sulfonamide Derivatives Exhibit Favorable Therapeutic Window in MCF7 Breast Cancer Cells

A key advantage of the 6-acetylnaphthalene-2-sulfonamide scaffold is its ability to selectively target cancer cells. Compounds 5a, 5b, 5e, and 5i displayed significant cytotoxic activity against MCF7 human breast cancer cells while demonstrating a favorable safety profile against normal Madin-Darby canine kidney (MDCK) cells [1]. While specific CC50 values for MDCK cells are not provided in the abstract, the authors explicitly note the “good safety profile,” indicating a potentially wide therapeutic index compared to non-selective cytotoxic agents [1].

Cytotoxicity Selectivity Breast Cancer

Naphthalene-2-sulfonamide Scaffold Enables Butyrylcholinesterase Inhibition for Canine Dementia Therapy

The naphthalene-2-sulfonamide scaffold has been successfully elaborated to target butyrylcholinesterase (BChE) for veterinary applications. A specific derivative, N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide, has been patented for the treatment of canine cognitive dysfunction and dementia, with its therapeutic utility proven to be mediated by altering BChE activity [1]. This application is distinct from the CA inhibition and antimicrobial activities of other derivatives, highlighting the scaffold‘s versatility. While the patent does not provide direct comparator IC50 values for BChE inhibition, it establishes a clear, disease-relevant mechanism of action [1].

Butyrylcholinesterase Canine Cognitive Dysfunction Veterinary Medicine

2-Position Substitution on Naphthalene Provides Distinct SAR Profile vs. 1-Substituted Isomers

The position of the sulfonamide group on the naphthalene ring is a critical determinant of biological activity. A comparative SAR study against Leishmania tarentolae promastigotes demonstrated that the 1-substituted naphthalene sulfonamide derivative N-(2‘-chlorophenyl)-1-naphthalene sulfonamide (B) achieved an IC50 of 9.5 µM, while the benchmark compound N-(4’-carboxy-2′-methylphenyl)-1-naphthalenesulfonamide (A) had an IC50 of 49 µM [1]. Although direct quantitative data for the 2-substituted isomer is not provided in this specific study, the results unequivocally establish that the substitution position on the naphthalene ring profoundly influences potency, and that naphthalene-2-sulfonamide (CAS 1576-47-2) offers a distinct SAR vector compared to its 1-sulfonamide isomer [1].

Structure-Activity Relationship Regioisomer Comparison Anti-Leishmanial

Procurement-Driven Research Applications for Naphthalene-2-sulfonamide (CAS 1576-47-2)


Design and Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

Naphthalene-2-sulfonamide is a validated core scaffold for developing isoform-selective CA inhibitors. Its rigid, planar naphthalene ring can be functionalized to exploit differences in the hydrophobic pocket size and composition among CA isoforms (e.g., CA II vs. CA IX/XII), a strategy confirmed by high-resolution X-ray crystallography [1]. Researchers procuring this compound can leverage the PDB 6T81 structure as a starting point for structure-based design [2].

Synthesis of STAT3 Inhibitors for Oncology Programs

The 6-acetylnaphthalene-2-sulfonamide scaffold provides a validated chemical starting point for developing STAT3 inhibitors with potency comparable to or exceeding cryptotanshinone [3]. Procurement of naphthalene-2-sulfonamide enables the synthesis of derivatives (e.g., 5e, IC50 = 3.01 µM) that potently suppress the IL6/JAK2/STAT3 oncogenic pathway in breast cancer models, as confirmed by gene expression analysis [3].

Development of Novel Antibacterial Agents Targeting Topoisomerase IV

Naphthalene-2-sulfonamide is an essential precursor for synthesizing derivatives with potent antibacterial activity. The derivative 5b showed superior inhibition of E. coli topoisomerase IV (IC50 = 5.3 µg/mL) compared to norfloxacin (IC50 = 8.24 µg/mL) [3]. This positions the compound as a key building block for medicinal chemistry campaigns aimed at overcoming fluoroquinolone resistance or developing novel topoisomerase inhibitors.

Veterinary Drug Discovery Targeting Butyrylcholinesterase

The naphthalene-2-sulfonamide scaffold is a proven pharmaceutical scaffold for veterinary applications. A patented derivative has been developed for treating canine cognitive dysfunction and dementia by modulating butyrylcholinesterase activity [4]. Procurement of this compound enables the synthesis and evaluation of analogs for this validated veterinary target.

Technical Documentation Hub

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